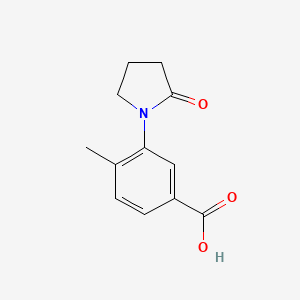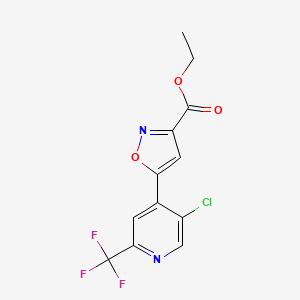
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chlorobenzyl chloride and indole-4-carboxylic acid.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with indole-4-carboxylic acid in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at 60°C to form the intermediate N-(4-chlorobenzyl)-indole-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(4-chlorobenzyl)-1H-indole-4-carboxylic acid.
Reduction: Formation of N-(4-chlorobenzyl)-1H-indole-4-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms of action in cells.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in cancer cells, it may activate caspases, leading to apoptosis . The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.
N-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide: Contains a carbohydrazide group instead of a carboxamide group.
4-Chlorobenzyl chloride: A precursor used in the synthesis of various indole derivatives.
Uniqueness
N-(4-Chlorobenzyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C16H13ClN2O |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN2O/c17-12-6-4-11(5-7-12)10-19-16(20)14-2-1-3-15-13(14)8-9-18-15/h1-9,18H,10H2,(H,19,20) |
Clé InChI |
RZRQHSSYFSOGBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)C(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)













